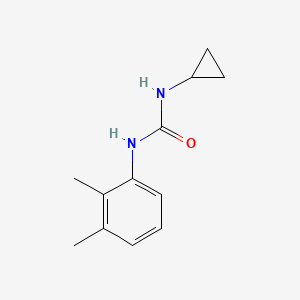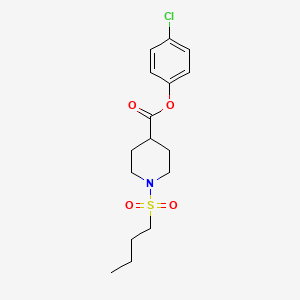
7-(2-methylphenyl)-4-(3-thienylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-methylphenyl)-4-(3-thienylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol, also known as TBZTD, is a benzoxazepine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. TBZTD has been extensively studied for its unique chemical properties and biological activities.
Mécanisme D'action
The mechanism of action of 7-(2-methylphenyl)-4-(3-thienylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. 7-(2-methylphenyl)-4-(3-thienylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. 7-(2-methylphenyl)-4-(3-thienylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, 7-(2-methylphenyl)-4-(3-thienylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has been shown to bind to the GABA-A receptor, which is involved in the modulation of neurotransmitter activity.
Biochemical and Physiological Effects
7-(2-methylphenyl)-4-(3-thienylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 7-(2-methylphenyl)-4-(3-thienylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 7-(2-methylphenyl)-4-(3-thienylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory molecules such as prostaglandins and cytokines. In addition, 7-(2-methylphenyl)-4-(3-thienylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has been shown to have antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
7-(2-methylphenyl)-4-(3-thienylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 7-(2-methylphenyl)-4-(3-thienylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol is also soluble in various solvents, making it suitable for use in different experimental conditions. However, 7-(2-methylphenyl)-4-(3-thienylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has some limitations. It is a relatively new compound, and its biological activities and mechanisms of action are not fully understood. Additionally, 7-(2-methylphenyl)-4-(3-thienylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has not been extensively evaluated for its toxicity and safety in humans.
Orientations Futures
There are several future directions for 7-(2-methylphenyl)-4-(3-thienylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol research. One area of interest is the development of 7-(2-methylphenyl)-4-(3-thienylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol as a potential anti-cancer drug. Further studies are needed to elucidate the mechanisms of action of 7-(2-methylphenyl)-4-(3-thienylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol and to evaluate its efficacy and safety in preclinical and clinical trials. Another area of interest is the development of 7-(2-methylphenyl)-4-(3-thienylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol as a potential agricultural fungicide and insecticide. Further studies are needed to evaluate the efficacy and safety of 7-(2-methylphenyl)-4-(3-thienylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol in various crops and pests. Finally, 7-(2-methylphenyl)-4-(3-thienylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has potential applications in materials science, and further studies are needed to explore its use as a curing agent for rubber and as a flame retardant for plastics.
Conclusion
7-(2-methylphenyl)-4-(3-thienylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol, or 7-(2-methylphenyl)-4-(3-thienylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol, is a benzoxazepine derivative that has potential applications in various fields such as medicine, agriculture, and materials science. 7-(2-methylphenyl)-4-(3-thienylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has been extensively studied for its unique chemical properties and biological activities. Further research is needed to fully understand the mechanisms of action of 7-(2-methylphenyl)-4-(3-thienylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol and to evaluate its potential applications in different fields.
Méthodes De Synthèse
The synthesis of 7-(2-methylphenyl)-4-(3-thienylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol involves the condensation of 2-methylphenylamine, 3-thiophenemethanol, and 2,3-dihydroxybenzaldehyde in the presence of a catalyst. This reaction yields 7-(2-methylphenyl)-4-(3-thienylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol as a white crystalline solid with a melting point of 220-222°C. The purity of 7-(2-methylphenyl)-4-(3-thienylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol can be enhanced by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
7-(2-methylphenyl)-4-(3-thienylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 7-(2-methylphenyl)-4-(3-thienylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has been investigated for its anti-tumor, anti-inflammatory, and anti-microbial activities. In agriculture, 7-(2-methylphenyl)-4-(3-thienylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has been evaluated for its fungicidal and insecticidal properties. In materials science, 7-(2-methylphenyl)-4-(3-thienylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has been explored for its potential use as a curing agent for rubber and as a flame retardant for plastics.
Propriétés
IUPAC Name |
7-(2-methylphenyl)-4-(thiophen-3-ylmethyl)-3,5-dihydro-2H-1,4-benzoxazepin-9-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-15-4-2-3-5-19(15)17-10-18-13-22(12-16-6-9-25-14-16)7-8-24-21(18)20(23)11-17/h2-6,9-11,14,23H,7-8,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNOMRGEPOFRRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC3=C(C(=C2)O)OCCN(C3)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethyl-2-methyl-5-(1-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}piperidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5310383.png)
![4-chloro-N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-methylphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5310396.png)
![methyl 4-(2-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}carbonohydrazonoyl)benzoate](/img/structure/B5310399.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5310407.png)

![3'-(butylthio)-5-fluoro-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B5310411.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5310419.png)
![6-hydroxy-5-nitro-2-[2-(3-pyridinyl)vinyl]-4(3H)-pyrimidinone](/img/structure/B5310420.png)
![1-{[(2R,5S)-5-(1,3-thiazol-2-ylmethyl)tetrahydrofuran-2-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B5310430.png)
![(4aS*,8aR*)-6-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5310432.png)
![5-{[1-(4-chlorophenyl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5310443.png)
![6-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5310447.png)
![N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5310467.png)